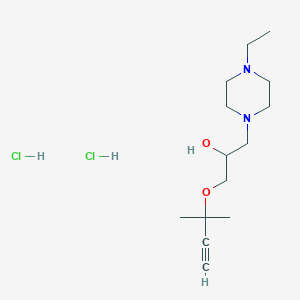![molecular formula C51H34Cl2N2O4 B6099568 4-chloro-N-[4-[4-[9-[4-[4-[(4-chlorobenzoyl)amino]phenoxy]phenyl]fluoren-9-yl]phenoxy]phenyl]benzamide](/img/structure/B6099568.png)
4-chloro-N-[4-[4-[9-[4-[4-[(4-chlorobenzoyl)amino]phenoxy]phenyl]fluoren-9-yl]phenoxy]phenyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-N-[4-[4-[9-[4-[4-[(4-chlorobenzoyl)amino]phenoxy]phenyl]fluoren-9-yl]phenoxy]phenyl]benzamide is a complex organic compound with the molecular formula C26H18Cl2N2O3 . This compound is characterized by its multiple aromatic rings and the presence of chlorine atoms, which contribute to its unique chemical properties.
Métodos De Preparación
The synthesis of 4-chloro-N-[4-[4-[9-[4-[4-[(4-chlorobenzoyl)amino]phenoxy]phenyl]fluoren-9-yl]phenoxy]phenyl]benzamide involves several steps. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction typically involves the use of palladium catalysts and boron reagents under mild conditions . The process can be tailored to achieve high yields and purity of the desired product.
Industrial production methods may involve the use of large-scale reactors and optimized reaction conditions to ensure consistent quality and efficiency. The use of nonchlorinated organic solvents and controlled temperatures is crucial to prevent unwanted side reactions .
Análisis De Reacciones Químicas
4-chloro-N-[4-[4-[9-[4-[4-[(4-chlorobenzoyl)amino]phenoxy]phenyl]fluoren-9-yl]phenoxy]phenyl]benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield amines and other reduced products.
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong oxidizing agents like potassium permanganate (KMnO4), and reducing agents like LiAlH4 . The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
4-chloro-N-[4-[4-[9-[4-[4-[(4-chlorobenzoyl)amino]phenoxy]phenyl]fluoren-9-yl]phenoxy]phenyl]benzamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds.
Biology: This compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological molecules.
Mecanismo De Acción
The mechanism of action of 4-chloro-N-[4-[4-[9-[4-[4-[(4-chlorobenzoyl)amino]phenoxy]phenyl]fluoren-9-yl]phenoxy]phenyl]benzamide involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, inhibiting their activity and affecting various biochemical pathways. The presence of multiple aromatic rings allows it to form stable π-π interactions with aromatic amino acids in proteins, enhancing its binding affinity .
Comparación Con Compuestos Similares
Similar compounds to 4-chloro-N-[4-[4-[9-[4-[4-[(4-chlorobenzoyl)amino]phenoxy]phenyl]fluoren-9-yl]phenoxy]phenyl]benzamide include:
4-chloro-N-[4-[4-[9-[4-[4-[(4-chlorobenzoyl)amino]phenyl]fluoren-9-yl]phenoxy]phenyl]benzamide: This compound has a similar structure but with variations in the substituents on the aromatic rings.
4-chloro-N-[4-[4-[9-[4-[4-[(4-chlorobenzoyl)amino]phenyl]fluoren-9-yl]phenoxy]phenyl]benzamide: Another similar compound with different functional groups that affect its chemical properties and reactivity.
The uniqueness of this compound lies in its specific arrangement of aromatic rings and chlorine atoms, which confer distinct chemical and biological properties.
Propiedades
IUPAC Name |
4-chloro-N-[4-[4-[9-[4-[4-[(4-chlorobenzoyl)amino]phenoxy]phenyl]fluoren-9-yl]phenoxy]phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C51H34Cl2N2O4/c52-37-17-9-33(10-18-37)49(56)54-39-21-29-43(30-22-39)58-41-25-13-35(14-26-41)51(47-7-3-1-5-45(47)46-6-2-4-8-48(46)51)36-15-27-42(28-16-36)59-44-31-23-40(24-32-44)55-50(57)34-11-19-38(53)20-12-34/h1-32H,(H,54,56)(H,55,57) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXMUBYNYJUFYST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C2(C4=CC=C(C=C4)OC5=CC=C(C=C5)NC(=O)C6=CC=C(C=C6)Cl)C7=CC=C(C=C7)OC8=CC=C(C=C8)NC(=O)C9=CC=C(C=C9)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C51H34Cl2N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
809.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[2-(3-chlorophenyl)ethyl]-4-(isopropylamino)-2-pyrrolidinone](/img/structure/B6099485.png)
![N-methyl-1-[(6-methyl-3-pyridinyl)carbonyl]-N-(2-phenylethyl)-3-piperidinamine](/img/structure/B6099506.png)
![Methyl 2-acetamido-4-[(2,5-dichlorophenyl)carbamoyl]benzoate](/img/structure/B6099516.png)
![2-[isopropyl(methyl)amino]ethyl 3-bromobenzoate hydrochloride](/img/structure/B6099522.png)
![5-(4-chlorophenyl)-2-{[(4-methylphenyl)amino]methylene}-1,3-cyclohexanedione](/img/structure/B6099526.png)
![2-[(cyclopropylcarbonyl)imino]-N-[3-(trifluoromethyl)phenyl]-2H-chromene-3-carboxamide](/img/structure/B6099540.png)

![(3R,4R)-1-[(2-cyclopentyloxyphenyl)methyl]-4-(4-hydroxypiperidin-1-yl)piperidin-3-ol](/img/structure/B6099551.png)
amino]-1-piperidinyl}methyl)-2-methoxyphenol](/img/structure/B6099557.png)
![2-(cyclopentylcarbonyl)-7-(3-phenylpropyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6099560.png)
![N-({1-[(2-methyl-1,3-thiazol-5-yl)methyl]-3-piperidinyl}methyl)-8-quinolinesulfonamide](/img/structure/B6099576.png)
![2-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzylidene}-1H-indene-1,3(2H)-dione](/img/structure/B6099591.png)

![N-({1-[2-(2-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-2-(2-oxo-1-pyrrolidinyl)acetamide](/img/structure/B6099596.png)
